N-Benzylideneaniline

Catalog No.
S3707848
CAS No.
1750-36-3
M.F
C13H11N
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylideneaniline

CAS Number

1750-36-3

Product Name

N-Benzylideneaniline

IUPAC Name

N,1-diphenylmethanimine

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H

InChI Key

UVEWQKMPXAHFST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2

Synthesis and Characterization:

N-Benzylideneaniline serves as a model compound for studying Schiff base reactions. These reactions involve the condensation of an aldehyde or ketone with a primary amine, resulting in the formation of an imine bond. Researchers utilize N-Benzylideneaniline to develop and optimize new synthetic methods for Schiff bases, exploring different catalysts and reaction conditions. PubChem հղ용 참조 (Methods and Standards)

Development of Functional Materials:

Due to its structural features, N-Benzylideneaniline possesses interesting properties like photoluminescence and nonlinear optics. Researchers explore its potential in developing functional materials such as organic light-emitting diodes (OLEDs) and nonlinear optical devices. ScienceDirect

Applications in Analytical Chemistry:

N-Benzylideneaniline finds use as a staining agent in various immunoassay techniques like flow cytometry, immunofluorescence, and immunohistochemistry. These techniques rely on specific interactions between antibodies and antigens, and N-Benzylideneaniline helps visualize these interactions. Thermo Fisher Scientific:

N-Benzylideneaniline is an organic compound classified as a Schiff base, formed through the condensation reaction of benzaldehyde and aniline. It is characterized by the presence of a benzylidene group (–C=CH–) attached to the nitrogen atom of the aniline moiety. This compound is notable for its distinctive yellow crystalline appearance and has a melting point typically around 56 °C. N-Benzylideneaniline exhibits significant potential in various chemical applications due to its reactive imine functional group, which can participate in further chemical transformations.

  • Schiff Base Formation: The primary method of synthesis involves the reaction between aniline and benzaldehyde, where water is eliminated to form the imine structure .
  • Hydrogenation: N-Benzylideneaniline can be hydrogenated to yield N-benzylaniline when treated with hydrogen gas in the presence of catalytic agents such as palladium .
  • Reactions with Benzyne: In specific conditions, N-benzylideneaniline can react with benzyne to produce complex products, including N-(o-anilinobenzhydryl)aniline .
  • Metal Complex Formation: N-Benzylideneaniline has been utilized to form metal complexes, enhancing its utility in coordination chemistry .

N-Benzylideneaniline and its derivatives have been studied for their biological activities, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of N-benzylideneaniline exhibit antibacterial and antifungal activities, making them candidates for pharmaceutical applications.
  • Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Certain derivatives have been explored for their ability to reduce inflammation in biological systems.

The synthesis of N-benzylideneaniline primarily involves the following methods:

  • Conventional Method: Mixing equimolar amounts of benzaldehyde and aniline under reflux conditions typically yields good results. For instance, a synthesis procedure reported yields up to 85% when using Kinnow peel powder as a green catalyst .
  • Green Chemistry Approaches: Recent studies have focused on environmentally friendly methods using natural catalysts like Kinnow peel powder, which not only enhances yield but also reduces environmental impact .
  • Solvent-Free Reactions: Some methods emphasize solvent-free conditions to promote the reaction between aniline and benzaldehyde, further aligning with green chemistry principles.

N-Benzylideneaniline finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Coordination Chemistry: The compound is used in forming metal complexes, which are essential in catalysis and materials science.
  • Pharmaceuticals: Its derivatives are being explored for potential therapeutic uses due to their biological activities.

Interaction studies involving N-benzylideneaniline have focused on its reactivity with various agents:

  • Catalytic Reactions: Investigations into its role as a ligand in metal-catalyzed reactions have demonstrated its effectiveness in facilitating hydrogenation processes .
  • Biological Interactions: Studies assessing its interaction with biological targets suggest that modifications to the N-benzylideneaniline structure can significantly alter its bioactivity.

Several compounds share structural similarities with N-benzylideneaniline. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
AnilineContains an amino groupBasic amine properties; used in dye synthesis
BenzaldehydeContains a carbonyl groupAromatic aldehyde; used extensively in synthesis
4-MethylbenzaldehydeSimilar aromatic systemMethyl substituent affects reactivity
4-HydroxybenzaldehydeHydroxyl substituent on benzenePotential antioxidant properties
4-MethoxybenzaldehydeMethoxy substituent on benzeneSolubility differences; affects reactivity

N-Benzylideneaniline distinguishes itself through its unique imine structure, which facilitates diverse chemical transformations not typically observed in simple amines or aldehydes.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

181.089149355 g/mol

Monoisotopic Mass

181.089149355 g/mol

Heavy Atom Count

14

UNII

09N8O50V91
M1JG410QVC

Wikipedia

Benzylideneaniline

Dates

Modify: 2023-07-27
Qiu et al. Highly enantioselective trapping of zwitterionic intermediates by imines. Nature Chemistry, doi: 10.1038/nchem.1406, published online 29 July 2012 http://www.nature.com/nchem
Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021

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